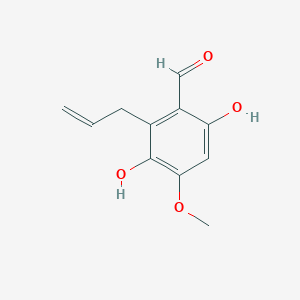
2-(3-Phenylprop-2-ynyl)isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Phenylprop-2-ynyl)isoindole-1,3-dione is a chemical compound with a unique structure that includes a phenyl group attached to a propynyl chain, which is further connected to an isoindole dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylprop-2-ynyl)isoindole-1,3-dione typically involves the coupling of 1-bromoalkynes with N-heterocyclic organozinc reagents under copper(I)-catalyzed conditions . This method provides a good yield and is efficient for producing the desired compound. The reaction conditions usually involve the use of diethylzinc (Et2Zn) and a copper(I) catalyst, which facilitates the cross-coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
2-(3-Phenylprop-2-ynyl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and propynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
2-(3-Phenylprop-2-ynyl)isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(3-Phenylprop-2-ynyl)isoindole-1,3-dione involves its interaction with molecular targets, such as enzymes or receptors. The phenyl and propynyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the target molecules.
相似化合物的比较
Similar Compounds
- N-(3-phenyl-2-propynyl)aniline
- Diethyl allyl(3-phenyl-2-propynyl)malonate
- Ethyl (3-phenyl-2-propynoyl)carbamate
Uniqueness
2-(3-Phenylprop-2-ynyl)isoindole-1,3-dione is unique due to its isoindole dione core, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different core structures or functional groups.
属性
CAS 编号 |
4656-94-4 |
|---|---|
分子式 |
C17H11NO2 |
分子量 |
261.27g/mol |
IUPAC 名称 |
2-(3-phenylprop-2-ynyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H11NO2/c19-16-14-10-4-5-11-15(14)17(20)18(16)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,12H2 |
InChI 键 |
QRHYSSAEQODXJW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CCN2C(=O)C3=CC=CC=C3C2=O |
规范 SMILES |
C1=CC=C(C=C1)C#CCN2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B420200.png)
![N-mesityl-2-{[2-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B420201.png)
![cyclohexyl {[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B420202.png)
![cyclohexyl {[5-[(4-ethoxyanilino)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B420203.png)
![Ethyl 4-amino-2-{[2-(2,6-diethylanilino)-2-oxoethyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B420204.png)
![1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one](/img/structure/B420205.png)
![2-[5-(4-butoxyphenyl)-2H-tetraazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B420206.png)




![2'-Methoxy[1,1'-biphenyl]-2-ylamine d_3_](/img/structure/B420225.png)


